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molecular formula C7H4N2OS B567164 Thieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1211596-51-8

Thieno[3,2-D]pyrimidine-7-carbaldehyde

Cat. No. B567164
M. Wt: 164.182
InChI Key: AROWMXGGAHTZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

A mixture of 7-methyl-thieno[3,2-d]pyrimidine (1.2 g) and N-bromosuccinimide (2.9 g) in carbon tetrachloride (50 mL) was heated at reflux for 1 hour. The reaction mixture was then cooled, the solid formed was filtered off and the filtrate was concentrated under reduced pressure. The residue was suspended in water (10 mL) and the suspension was heated at reflux for 1 hour. The resulting mixture was basified by addition of a saturated aqueous solution of sodium bicarbonate and extracted twice with dichloromethane (100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The solid residue was triturated with ethyl acetate and hexane and then collected by filtration to give 0.8 g of thieno[3,2-d]pyrimidine-7-carbaldehyde.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[CH:10][C:5]=2[S:4][CH:3]=1.BrN1C(=[O:17])CCC1=O>C(Cl)(Cl)(Cl)Cl>[N:7]1[C:6]2[C:2]([CH:1]=[O:17])=[CH:3][S:4][C:5]=2[CH:10]=[N:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=CSC2=C1N=CN=C2
Name
Quantity
2.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The resulting mixture was basified by addition of a saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with ethyl acetate and hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1C(=CS2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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